Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate

Description

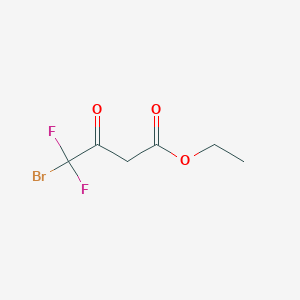

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 4-bromo-4,4-difluoro-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrF2O3/c1-2-12-5(11)3-4(10)6(7,8)9/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCOGKVHCIAKKQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C(F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00462346 | |

| Record name | Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367922-07-4 | |

| Record name | Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-bromo-4,4-difluoro-3-oxobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate chemical properties

An In-Depth Technical Guide to Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate: Properties, Synthesis, and Applications

Introduction: A Versatile Fluorinated Building Block

Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate is a specialized chemical intermediate of significant interest to the pharmaceutical and agrochemical industries. Its structure uniquely combines three key functional groups: a β-ketoester system, a terminal dibromofluoromethyl group, and an ethyl ester. This trifecta of reactivity makes it a powerful tool for introducing the difluoromethyl (-CF2-) moiety into complex molecular architectures.

The incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] The difluoromethyl group, in particular, is recognized as a valuable bioisostere for carbonyl, hydroxyl, or gem-dimethyl groups, capable of modulating the physicochemical properties of a parent molecule.[2] This guide provides a comprehensive overview of the chemical properties, synthetic strategies, and core applications of Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

The precise experimental characterization data for this compound is not extensively documented in publicly available literature. However, its properties can be reliably predicted based on its structure and data from analogous compounds.

Core Properties

The fundamental identifiers and physical properties of Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate are summarized below.

| Property | Value | Source |

| IUPAC Name | ethyl 4-bromo-4,4-difluoro-3-oxobutanoate | [3] |

| Synonyms | Ethyl 4-bromo-4,4-difluoroacetoacetate | [4] |

| CAS Number | 367922-07-4 | [4] |

| Molecular Formula | C₆H₇BrF₂O₃ | [3][4] |

| Molecular Weight | 245.02 g/mol | [4] |

| Appearance | Liquid (predicted) | [4] |

| InChI Key | DCOGKVHCIAKKQH-UHFFFAOYSA-N | [3][4] |

Spectroscopic Profile (Predicted)

-

¹H NMR:

-

δ 4.2-4.3 ppm (q, 2H): The quartet corresponds to the -OCH₂ CH₃ protons of the ethyl ester, coupled to the methyl protons.

-

δ 3.8-4.0 ppm (s, 2H): The singlet represents the active methylene protons (-COCH₂ CO-). The presence of adjacent electron-withdrawing groups shifts this signal downfield.

-

δ 1.2-1.4 ppm (t, 3H): The triplet corresponds to the -OCH₂CH₃ protons of the ethyl ester.

-

-

¹³C NMR:

-

δ ~185-190 ppm (t): Ketone carbonyl carbon (C =O), showing coupling to the two fluorine atoms (¹JCF).

-

δ ~165-170 ppm: Ester carbonyl carbon (-OC =O).

-

δ ~115-120 ppm (t): The bromodifluoromethyl carbon (C BrF₂), exhibiting a large one-bond coupling to fluorine (¹JCF).

-

δ ~62 ppm: Ester methylene carbon (-OCH₂ CH₃).

-

δ ~45 ppm: Methylene carbon (-COCH₂ CO-).

-

δ ~14 ppm: Ester methyl carbon (-OCH₂CH₃ ).

-

-

¹⁹F NMR:

-

A single signal, a singlet, is expected for the two equivalent fluorine atoms of the -CBrF₂ group. Its chemical shift would be highly dependent on the solvent and reference standard used.

-

-

Infrared (IR) Spectroscopy:

-

~1740-1760 cm⁻¹: Strong absorption from the ester carbonyl (C=O) stretch.

-

~1715-1730 cm⁻¹: Strong absorption from the ketone carbonyl (C=O) stretch.

-

~1000-1200 cm⁻¹: Strong, broad absorptions corresponding to the C-F bond stretches.

-

Synthesis and Handling

Synthetic Strategy

The most logical and direct synthesis of Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate involves the selective bromination of its precursor, Ethyl 4,4-difluoro-3-oxobutanoate. The parent compound can be synthesized via a Claisen condensation reaction between ethyl difluoroacetate and ethyl acetate.[5][6] The subsequent bromination targets the activated C4 position.

Diagram: Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Illustrative)

This protocol describes the bromination step. All operations must be conducted in a certified chemical fume hood by trained personnel.

-

Preparation:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add Ethyl 4,4-difluoro-3-oxobutanoate (1.0 eq).

-

Dissolve the starting material in a suitable anhydrous solvent, such as dichloromethane (DCM) or chloroform.

-

-

Reaction:

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Scientist's Note: NBS is chosen as a mild and selective brominating agent for activated C-H bonds. The reaction is often initiated with a radical initiator like AIBN or light, or can proceed via an ionic mechanism in the presence of an acid catalyst. The difluoromethyl group is deactivating, making this position less reactive than a standard methyl ketone, thus requiring careful control of conditions.

-

-

Monitoring and Workup:

-

Allow the reaction to stir at 0 °C and gradually warm to room temperature over 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

-

Transfer the mixture to a separatory funnel and extract the organic layer. Wash sequentially with water and brine.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

-

Safety and Handling

While a specific safety data sheet for the title compound is not widely available, the hazards can be inferred from its functional groups and related compounds like Ethyl 4-bromo-3-oxobutanoate.[7] It should be treated as a hazardous substance.

| Hazard Category | Description and Precautions |

| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. |

| Corrosion/Irritation | Causes skin irritation and serious eye damage.[8] May cause respiratory irritation.[9][8] |

| Handling | Use only in a chemical fume hood with adequate ventilation.[7] Wear chemical-resistant gloves, safety goggles, and a lab coat.[7] Avoid breathing vapors. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area (2-8°C is recommended).[7] Keep away from oxidizing agents, heat, and flames.[7] |

| Disposal | Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste. |

Chemical Reactivity and Synthetic Utility

The unique structure of Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate offers multiple avenues for synthetic transformations, making it a highly versatile intermediate.

Diagram: Key Reactive Sites

Caption: The principal sites of reactivity on the molecule.

The Reformatsky Reaction: A Key Application

The C-Br bond is perfectly suited for the Reformatsky reaction, a classic method for forming β-hydroxy esters.[10][11] In this reaction, zinc metal undergoes oxidative insertion into the carbon-bromine bond to form a zinc enolate.[10][12] This organozinc reagent is nucleophilic enough to attack aldehydes or ketones but generally does not react with esters, preventing self-condensation.[10][11]

Diagram: Reformatsky Reaction Mechanism

Caption: Simplified workflow of the Reformatsky reaction.

Protocol: Reformatsky Reaction with Benzaldehyde

-

Zinc Activation:

-

In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add zinc dust (1.5 eq).

-

Add a small crystal of iodine or a few drops of 1,2-dibromoethane and gently heat to activate the zinc surface. The color should fade as the activator is consumed.

-

Add anhydrous THF as the solvent.

-

-

Reaction Execution:

-

In a separate flask, prepare a solution of Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous THF.

-

Add a small amount of this solution to the activated zinc suspension and heat gently to initiate the reaction. An exothermic response should be noted.

-

Add the remaining solution dropwise via an addition funnel at a rate that maintains a gentle reflux.

-

Scientist's Note: Initiation is the critical step. If the reaction does not start, gentle heating or sonication can be applied. The less reactive nature of zinc enolates compared to Grignard reagents is a key advantage, ensuring chemoselectivity.[10]

-

-

Workup and Purification:

-

After the addition is complete, continue to stir at reflux for 1 hour to ensure completion.

-

Cool the reaction to 0 °C and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute HCl.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting β-hydroxy ester by column chromatography.

-

Enolate Chemistry

The methylene protons at the C2 position are highly acidic due to the inductive effect of the two flanking carbonyl groups. Deprotonation with a suitable base (e.g., sodium hydride, LDA) generates a stabilized enolate. This nucleophile can then be used in a variety of C-C bond-forming reactions, such as alkylations and acylations, to further elaborate the molecular scaffold.

Applications in Medicinal Chemistry and Drug Development

The primary value of Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate lies in its role as a precursor to molecules containing the difluoromethyl ketone moiety.

-

Metabolic Blocking: The C-F bond is significantly stronger than the C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Introducing a -CF₂- group at a site that is prone to metabolic attack can dramatically increase a drug's half-life and oral bioavailability.[1]

-

Bioisosterism: The difluoromethylene group is often used as a non-hydrolyzable isostere of a ketone or as a mimic for a gem-dimethyl group.[2] This substitution can improve target binding and cell permeability without significantly altering the molecular conformation.

-

Synthesis of Fluorinated Heterocycles: Halogenated and fluorinated building blocks are instrumental in the synthesis of complex heterocyclic systems, which form the core of many pharmaceuticals.[13] The multiple reactive sites on this molecule allow for its incorporation into diverse ring systems through reactions like condensation, cyclization, and nucleophilic substitution.

Conclusion

Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate is a highly functionalized and synthetically valuable building block. Its strategic combination of a reactive bromine atom, an acidic methylene group, and an electrophilic ketone, all centered around the crucial difluoromethyl motif, provides medicinal chemists with a powerful tool for molecular design. The ability to leverage its reactivity in well-established transformations like the Reformatsky reaction allows for the efficient and controlled introduction of fluorine into drug candidates, paving the way for the development of more stable and effective therapeutics. Proper understanding of its properties, handling requirements, and reaction pathways is essential for unlocking its full potential in modern drug discovery.

References

-

Chemsrc. (2025, August 20). Ethyl 4-bromo-3-oxobutanoate | CAS#:13176-46-0. Available at: [Link]

-

PubChem. Ethyl 4-bromo-3-oxobutanoate | C6H9BrO3 | CID 575284. Available at: [Link]

-

PubChemLite. Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate (C6H7BrF2O3). Available at: [Link]

-

PMC. Synthesis of Difluorinated Halohydrins by the Chemoselective Addition of Difluoroenolates to α-Haloketones. Available at: [Link]

-

Fluorine notes. (2019, October 4). SYNTHESIS OF DIFLUOROMETHYL KETONES. Available at: [Link]

-

Beilstein Journals. (2024, November 4). Mechanochemical difluoromethylations of ketones. Available at: [Link]

-

eGrove. (2022, May 4). Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor. Available at: [Link]

-

Wikipedia. Reformatsky reaction. Available at: [Link]

-

NIST WebBook. Ethyl 4-bromobutyrate. Available at: [Link]

-

SpectraBase. 2-METHYLENE-3-HYDROXY-3-TRIFLUOROMETHYL-4,4-DIFLUORO-4-BROMOBUTANOICACID, ETHYL ESTER - Optional[13C NMR]. Available at: [Link]

-

Organic Chemistry Portal. Reformatsky Reaction. Available at: [Link]

-

Scribd. (2021, September 9). Reformatsky Reaction | PDF. Available at: [Link]

- Google Patents. EP2262756B1 - Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates.

-

Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Available at: [Link]

-

ResearchGate. (2026, February 7). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. Available at: [Link]

-

Nature. Catalytic difluorocarbene insertion enables access to fluorinated oxetane isosteres. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. PubChemLite - Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate (C6H7BrF2O3) [pubchemlite.lcsb.uni.lu]

- 4. Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate, Ethyl 4-bromo-4… [cymitquimica.com]

- 5. Ethyl 4,4-difluoro-3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]

- 6. EP2262756B1 - Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates - Google Patents [patents.google.com]

- 7. Ethyl 4-bromo-3-oxobutanoate | CAS#:13176-46-0 | Chemsrc [chemsrc.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Ethyl 4-bromo-3-oxobutanoate | C6H9BrO3 | CID 575284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Reformatsky Reaction [organic-chemistry.org]

- 13. Synthesis of Difluorinated Halohydrins by the Chemoselective Addition of Difluoroenolates to α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate (CAS 367922-07-4): A Strategic Synthon for Fluorinated Heterocycles in Drug Discovery

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine is a proven methodology to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity. Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate (CAS 367922-07-4), also known as ethyl 4-bromo-4,4-difluoroacetoacetate, has emerged as a highly versatile building block[1]. By combining the classical reactivity of a β -keto ester with the unique properties of a bromodifluoromethyl (–CF₂Br) group, this molecule offers orthogonal reaction pathways. It allows chemists to rapidly assemble complex, difluoromethylated heterocycles—such as pyrazoles, thiazoles, furans, and pyridines—while retaining a reactive bromine handle for late-stage functionalization[2].

Physicochemical & Structural Profiling

To ensure reproducible synthetic outcomes, it is critical to understand the baseline physicochemical properties of the reagent,[1],[3].

| Property | Value / Description |

| Chemical Name | Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate |

| CAS Number | 367922-07-4 |

| Molecular Formula | C₆H₇BrF₂O₃ |

| Molecular Weight | 245.02 g/mol |

| Physical Form | Liquid |

| InChIKey | DCOGKVHCIAKKQH-UHFFFAOYSA-N |

| Purity Standard | ≥ 95% |

| Storage Conditions | Sealed in dry conditions, 2–8 °C |

| GHS Hazards | H227 (Combustible liquid), H314 (Causes severe skin burns) |

Mechanistic Role & Orthogonal Reactivity

The synthetic power of Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate lies in its three distinct centers of reactivity, which can be addressed orthogonally depending on the choice of reagents and reaction conditions.

-

The β -Keto Ester Center (C1–C3): The highly electrophilic ketone at C3 readily undergoes condensation with bis-nucleophiles (e.g., hydrazines, amidines, or hydroxylamines). The strong electron-withdrawing effect of the adjacent –CF₂Br group increases the electrophilicity of the C3 carbonyl, accelerating the initial nucleophilic attack compared to non-fluorinated analogs.

-

The α -Carbon (C2): The presence of the flanking carbonyls and the inductive pull of the fluorine atoms significantly lower the pKa of the C2 protons. This facilitates rapid enolization and makes the molecule an excellent substrate for Knoevenagel condensations or Guareschi-Thorpe pyridine syntheses[4].

-

The Bromodifluoromethyl Center (C4): Unlike a stable trifluoromethyl (–CF₃) group, the –CF₂Br moiety retains a labile carbon-halogen bond. Following the construction of a heterocyclic core, the bromine atom can be engaged in radical cyclizations, halogen-metal exchange, or transition-metal-catalyzed cross-coupling reactions to append complex lipophilic side chains.

Caption: Orthogonal reactivity pathways of Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate.

Key Synthetic & Pharmaceutical Applications

A. Synthesis of Difluoromethylated Heterocycles

The reagent is predominantly utilized to synthesize 3-(bromodifluoromethyl)pyrazoles and thiazoles. These heterocycles serve as core scaffolds in the development of potassium channel activators and β -alanine derived GABA-T (gamma-aminobutyric acid transaminase) antagonists [5].

-

Causality in Drug Design: In GABA-T antagonists, the difluoro substitution enhances the metabolic stability of the drug and acts as a bioisostere for oxygen. It facilitates irreversible binding to the GABA-T enzyme, inhibiting the breakdown of GABA and thereby elevating GABA levels in the brain—a critical mechanism for treating epilepsy and severe anxiety disorders[5].

B. Feist-Benary Furan Synthesis

Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate reacts with α -halo ketones under basic conditions (e.g., in the presence of pyridine) to yield highly substituted furans via the Feist-Benary reaction[6]. The resulting bromodifluoromethyl-furans are highly sought after as intermediates for modern agrochemicals and fungicides.

C. Guareschi-Thorpe Pyridine Synthesis

Condensation of the β -keto ester with cyanoacetamide in the presence of ammonia or alkoxides yields 2-pyridones[4]. The electron-withdrawing nature of the fluorinated group directs the regioselectivity of the cyclization, ensuring high yields of the desired pyridine isomer.

Standardized Experimental Protocol: Synthesis of 3-(Bromodifluoromethyl)pyrazoles

To ensure trustworthiness and reproducibility, the following protocol outlines the synthesis of a substituted pyrazole using Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate, complete with self-validating in-process controls.

Caption: Step-by-step experimental workflow for the synthesis of 3-(Bromodifluoromethyl)pyrazoles.

Step 1: Initiation (Hydrazone Formation)

-

Procedure: Dissolve Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate (1.0 equiv) in anhydrous ethanol (0.5 M). Cool the reaction vessel to 0 °C under an inert argon atmosphere. Add the substituted hydrazine (1.05 equiv) dropwise over 15 minutes.

-

Causality: The initial nucleophilic attack of the hydrazine on the highly electrophilic C3 ketone is rapid and exothermic. Cooling to 0 °C prevents thermal degradation and suppresses premature aliphatic nucleophilic substitution at the brominated C4 carbon, ensuring strict regioselectivity.

-

Self-Validation: Monitor the reaction mixture via LC-MS. The appearance of the intermediate hydrazone mass [M+H]⁺ confirms successful initiation before proceeding to the cyclization phase.

Step 2: Condensation & Cyclization

-

Procedure: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 equiv). Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 2–4 hours.

-

Causality: The acid catalyst protonates the carbonyl oxygen of the ester, increasing its electrophilicity and facilitating the intramolecular attack by the secondary amine of the hydrazone. Refluxing in ethanol allows for the continuous generation of the cyclic hemiaminal, followed by rapid dehydration to form the fully aromatized pyrazole ring.

-

Self-Validation: Perform Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (3:1) mobile phase. The complete disappearance of the UV-active starting material spot and the emergence of a new, lower-Rf fluorescent spot indicates that cyclization is complete.

Step 3: Quenching & Isolation

-

Procedure: Cool the reaction to room temperature and quench by adding saturated aqueous NaHCO₃. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Causality: Quenching with a mild base neutralizes the p-TsOH catalyst, preventing acid-catalyzed degradation or transesterification of the product during solvent evaporation. Drying over Na₂SO₄ removes residual water that could cause streaking during subsequent chromatographic purification.

-

Self-Validation: Test the aqueous phase with pH paper; it must read between pH 7.5–8.0. If it remains acidic, additional NaHCO₃ must be added to ensure complete neutralization prior to extraction.

Handling, Storage, and Safety Protocols

Given the reactive nature of the –CF₂Br group and the ester moiety, strict adherence to safety and storage protocols is required[7]:

-

Storage: The compound must be stored sealed in a dry environment at 2–8 °C. Exposure to ambient moisture can lead to slow hydrolysis of the ester, while elevated temperatures may induce premature decomposition.

-

Handling: Classified under GHS as H314 (Causes severe skin burns and eye damage) and H227 (Combustible liquid). All manipulations must be performed in a certified fume hood using appropriate PPE (nitrile gloves, safety goggles, and a lab coat)[7].

References

-

LookChem. "Cas 352-24-9, Ethyl 4,4-difluoro-3-oxobutanoate & Derivatives in Pharmaceutical Industry." LookChem Database. Available at:[Link]

Sources

- 1. Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate, Ethyl 4-bromo-4… [cymitquimica.com]

- 2. 367922-07-4 | Ethyl 4-bromo-4,4-difluoroacetoacetate - Fluoropharm [fluoropharm.com]

- 3. PubChemLite - Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate (C6H7BrF2O3) [pubchemlite.lcsb.uni.lu]

- 4. Guareshi-Thorpe pyridine synthesis - Product Catalog - AiFChem [aifchem.com]

- 5. lookchem.com [lookchem.com]

- 6. Feist-Benary furan synthesis from 1,3-diketones and 2-halo ketones. - Product Catalog - AiFChem [aifchem.com]

- 7. Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate | 367922-07-4 [sigmaaldrich.com]

The Architecture of Fluorinated Synthons: An In-Depth Guide to Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate

Executive Summary

In the modern landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into small-molecule drug candidates is a proven method to enhance metabolic stability, lipophilicity, and target binding affinity. Among the most versatile building blocks enabling this paradigm is ethyl 4-bromo-4,4-difluoro-3-oxobutanoate (CAS: 367922-07-4)[1]. Also known as ethyl 4-bromo-4,4-difluoroacetoacetate, this highly functionalized β -keto ester serves as a linchpin in the synthesis of difluoromethylated and bromodifluoromethylated heterocycles.

This technical whitepaper provides an authoritative analysis of its structural significance, details a self-validating manufacturing protocol, and explores its critical applications in the discovery of next-generation therapeutics.

Historical Context & Structural Significance

Historically, the introduction of difluoromethylene ( −CF2− ) groups into organic molecules required the use of hazardous, gaseous fluorinating agents (e.g., SF4 or DAST) at late stages of synthesis. The paradigm shifted in the late 1990s and early 2000s toward the "building block" approach, where pre-fluorinated synthons are assembled into complex scaffolds.

Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate emerged as a premier synthon due to its unique trifunctional architecture:

-

The β -Keto Ester Core: Primed for classical condensation reactions (e.g., with hydrazines or amidines) to rapidly construct five- and six-membered heterocycles.

-

The Difluoromethylene ( −CF2− ) Motif: Acts as a bioisostere for oxygen or methylene bridges, shielding adjacent sites from cytochrome P450-mediated metabolism.

-

The Labile Bromine Atom: Provides a highly reactive handle for subsequent late-stage functionalization, including radical cyclizations, cross-coupling reactions, or nucleophilic displacement.

Synthetic Methodology: The Crossed Claisen Condensation

The preparation of ethyl 4-bromo-4,4-difluoro-3-oxobutanoate requires precise control of reaction kinetics. The most robust method is a crossed Claisen condensation between ethyl acetate and ethyl bromodifluoroacetate.

Causality & Rationale (E-E-A-T)

-

Base Selection: Alkoxide bases (like NaOEt) are strictly avoided. They act as nucleophiles and will attack the highly electrophilic carbonyl of ethyl bromodifluoroacetate, leading to unwanted transesterification or displacement of the sensitive bromine atom. Instead, a bulky, non-nucleophilic base like Sodium bis(trimethylsilyl)amide (NaHMDS) is used to ensure clean, kinetic deprotonation of ethyl acetate.

-

Temperature Control: The reaction must be initiated and maintained at -78 °C. The bromodifluoromethyl group is prone to α -elimination (carbene formation) at elevated temperatures. Cryogenic conditions stabilize the resulting tetrahedral intermediate until the reaction is deliberately quenched.

Step-by-Step Self-Validating Protocol

-

Enolate Generation: Purge a flame-dried Schlenk flask with argon. Charge with anhydrous THF (0.5 M) and NaHMDS (1.1 equiv). Cool the system to -78 °C. Add anhydrous ethyl acetate (1.0 equiv) dropwise over 15 minutes. Stir for 45 minutes to ensure complete kinetic enolate formation.

-

Electrophile Addition: Dissolve ethyl bromodifluoroacetate (1.05 equiv) in a minimal volume of THF. Add this solution dropwise via a syringe pump over 30 minutes to the enolate mixture to prevent localized heating.

-

Reaction Evolution: Maintain the reaction at -78 °C for 2 hours.

-

Self-Validation Step: Monitor the reaction via TLC (Hexane/EtOAc 8:2). The disappearance of the highly electrophilic ethyl bromodifluoroacetate spot (visualized via KMnO4 stain) confirms the formation of the tetrahedral intermediate.

-

-

Cryogenic Quenching: Quench the reaction strictly at -78 °C by rapidly injecting a saturated aqueous solution of ammonium chloride ( NH4Cl ). Rationale: A mild, buffered quench protonates the basic species and collapses the intermediate without hydrolyzing the newly formed β -keto ester.

-

Workup & Isolation: Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify via vacuum distillation to yield the pure product as a clear liquid.

Fig 1: Crossed Claisen condensation workflow for synthesizing ethyl 4-bromo-4,4-difluoro-3-oxobutanoate.

Applications in Drug Discovery & Medicinal Chemistry

Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate is a privileged scaffold for generating diverse libraries of fluorinated pharmacophores.

N-H Insertion & Polyfunctional Fluoropyrroles

In the realm of α -diazocarbonyl chemistry, this molecule is utilized to synthesize complex pyrrole rings. Researchers utilize ethyl 4-bromo-4,4-difluoroacetoacetate as a primary building block by first inserting a δ -amino function at the terminal carbon atom. Subsequently, a diazo group is introduced via diazo transfer. The critical step is an intramolecular N-H insertion reaction, efficiently catalyzed by rhodium(II) acetate, which yields highly substituted, polyfunctional fluoropyrroles[2].

Neurological Therapeutics (GABA-T Antagonists)

Derivatives of this building block are heavily utilized in the pharmaceutical industry to synthesize β -alanine derived GABA-T (gamma-aminobutyric acid transaminase) antagonists. By utilizing the difluoro-3-oxobutanoate core, the resulting drugs effectively inhibit GABA-T, preventing the breakdown of GABA. The increased levels of GABA in the brain provide significant therapeutic benefits for neurological disorders, including epilepsy and severe anxiety[3].

Aromatic Heterocycle Assembly

The β -keto ester functionality makes it an ideal substrate for classic named reactions in heterocyclic chemistry:

-

Feist-Benary Furan Synthesis: Condensation with α -halo ketones under basic conditions yields highly substituted fluorinated furans[4].

-

Guareshi-Thorpe Pyridine Synthesis: Reaction with cyanoacetamide derivatives allows for the rapid construction of difluoromethylated pyridines, a motif frequently found in modern kinase inhibitors[5].

Fig 2: Divergent synthetic pathways from the core synthon to various fluorinated pharmacophores.

Quantitative Data & Comparative Analysis

The table below summarizes the critical physicochemical properties and analytical metrics required for the handling and verification of this synthon.

| Property / Metric | Value / Description |

| CAS Number | 367922-07-4[1] |

| Molecular Formula | C6H7BrF2O3 [1] |

| Molecular Weight | 245.02 g/mol |

| InChI Key | DCOGKVHCIAKKQH-UHFFFAOYSA-N |

| Physical Form | Clear Liquid |

| Commercial Purity | ≥ 95% |

| Storage Conditions | Sealed in dry conditions, 2-8 °C |

| Typical Synthetic Yield | 65% - 75% (via optimal Claisen Condensation) |

Sources

- 1. Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate, Ethyl 4-bromo-4… [cymitquimica.com]

- 2. scribd.com [scribd.com]

- 3. lookchem.com [lookchem.com]

- 4. Feist-Benary furan synthesis from 1,3-diketones and 2-halo ketones. - Product Catalog - AiFChem [aifchem.com]

- 5. Guareshi-Thorpe pyridine synthesis - Product Catalog - AiFChem [aifchem.com]

The Strategic Integration of Difluoromethyl (-CF2H) Building Blocks in Modern Synthetic and Medicinal Chemistry

Executive Summary

The difluoromethyl (-CF2H) group has emerged as a privileged structural motif in drug discovery and agrochemical development. Unlike the strongly electron-withdrawing and highly lipophilic trifluoromethyl (-CF3) group, the -CF2H moiety retains an acidic proton, allowing it to function as a lipophilic hydrogen bond donor. This unique property makes it an excellent bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) functionalities, significantly enhancing membrane permeability and metabolic stability while maintaining or improving target binding affinity[1].

Physicochemical Rationale: Why -CF2H?

The causality behind replacing traditional functional groups with -CF2H lies in the delicate balance of pharmacokinetics and pharmacodynamics.

-

Hydrogen Bonding: The highly polarized C-F bonds withdraw electron density from the central carbon, rendering the C-H proton acidic enough to participate in weak hydrogen bonding. This is quantified by Abraham's solute hydrogen bond acidity parameter, where -CF2H compounds typically show an A value > 0.05, making them superior hydrogen-bond donors compared to their methylated analogues.

-

Metabolic Stability: Traditional -OH and -SH groups are prone to Phase II metabolism (e.g., glucuronidation, sulfation) and rapid clearance. The -CF2H group provides steric and electronic shielding, rendering the site metabolically inert to these pathways[1].

-

Lipophilicity: -CF2H increases the overall logP of the molecule compared to -OH, driving better passive membrane permeability. This is a critical factor for engaging intracellular targets and achieving blood-brain barrier penetration[2].

Table 1: Physicochemical Comparison of -CF2H versus Traditional Functional Groups

| Property | -OH (Hydroxyl) | -SH (Thiol) | -CH3 (Methyl) | -CF2H (Difluoromethyl) |

| H-Bond Donor Ability | Strong | Moderate | None | Weak to Moderate |

| Lipophilicity (ΔlogP) | Negative (Hydrophilic) | Neutral | Positive (Lipophilic) | Positive (Highly Lipophilic) |

| Metabolic Stability | Low (Phase II target) | Low (Oxidation) | Moderate (CYP450) | High (Steric/Electronic shielding) |

| Membrane Permeability | Low | Moderate | High | High |

Mechanistic Pathways for Difluoromethylation

The introduction of the -CF2H group into complex scaffolds requires chemo- and regioselective methodologies. Depending on the substrate's electronic nature, difluoromethylation is broadly categorized into nucleophilic, electrophilic, radical, and carbene-mediated pathways[1][3].

Divergent mechanistic pathways for the installation of the difluoromethyl group.

Radical Difluoromethylation (C-H Functionalization)

Radical difluoromethylation has revolutionized late-stage functionalization, particularly for nitrogen-containing heteroarenes and unactivated alkenes[2]. The generation of the electrophilic •CF2H radical allows for direct C-H functionalization at the most electron-rich positions of heteroarenes.

Recent advancements utilize zinc sulfinate salts, such as Zn(SO2CF2H)2 (DFMS), which undergo radical decomposition in the presence of an oxidant (e.g., tBuOOH) to generate •CF2H under mild, biphasic conditions[2]. Alternatively, photoredox catalysis or silver-mediated oxidative protocols using TMSCF2H provide access to •CF2H radicals for the functionalization of styrenes, alkyl bromides, and iodides[4].

Protocol A: Silver-Mediated Radical Difluoromethylation of Alkenes using TMSCF2H

Causality Check: TMSCF2H is classically a nucleophilic reagent. However, in the presence of a silver(I) salt and an oxidant (such as K2S2O8), the intermediate Ag-CF2H species undergoes single-electron transfer (SET) oxidation to release the •CF2H radical. This inversion of polarity (umpolung) is a self-validating necessity for reacting with electron-rich unactivated alkenes[1].

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the alkene substrate (0.5 mmol), AgNO3 (0.1 mmol, 20 mol%), and K2S2O8 (1.0 mmol, 2.0 equiv).

-

Solvent Addition: Evacuate and backfill the tube with N2 (3 times). Add a degassed mixture of CH3CN/H2O (1:1 v/v, 4.0 mL). Logic: The biphasic solvent system ensures the solubility of both the organic substrate and the inorganic oxidant.

-

Reagent Introduction: Inject TMSCF2H (1.5 mmol, 3.0 equiv) dropwise at room temperature.

-

Reaction Execution: Stir the reaction mixture vigorously at 50 °C for 12 hours. Monitor the consumption of the alkene via TLC or GC-MS.

-

Quenching & Workup: Cool to room temperature, quench with saturated aqueous NaHCO3 (5 mL), and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel flash chromatography to isolate the CF2H-alkene product.

Experimental workflow for the Ag-mediated radical difluoromethylation of alkenes.

Difluorocarbene-Mediated Difluoromethylation (O- and S- Functionalization)

For the synthesis of difluoromethyl ethers (Ar-OCF2H) and thioethers (Ar-SCF2H), the most efficient strategy involves the generation of the highly reactive difluorocarbene (:CF2) intermediate. Historically, ozone-depleting substances (ODS) like chlorodifluoromethane (Freon-22) were used. Modern protocols mandate non-ODS precursors to comply with environmental regulations[5].

2-Chloro-2,2-difluoroacetophenone (PhCOCF2Cl) has emerged as a practical, bench-stable precursor. Upon base-mediated cleavage, it releases :CF2, which undergoes rapid nucleophilic attack by phenoxides or thiolates, followed by protonation to yield the -CF2H group[5].

Protocol B: Non-ODS O-Difluoromethylation of Phenols using 2-Chloro-2,2-difluoroacetophenone

Causality Check: The reaction relies on the base-mediated C-C bond cleavage of PhCOCF2Cl. Using a biphasic CH3CN/H2O system with KOH ensures that the phenol is deprotonated to the highly nucleophilic phenoxide, which rapidly traps the transient :CF2 before it can undergo dimerization or hydrolysis[5].

Step-by-Step Methodology:

-

Preparation: In a pressure tube, dissolve the phenol derivative (1.0 mmol) in a solvent mixture of CH3CN/H2O (1:1 v/v, 4.0 mL).

-

Base Addition: Add aqueous KOH (30 wt %, 4.0 mL, ~21 mmol). Cool the mixture to -78 °C using a dry ice/acetone bath. Logic: Cooling prevents premature degradation of the carbene precursor before the vessel is sealed.

-

Precursor Addition: Add 2-chloro-2,2-difluoroacetophenone (5.0 mmol, 5.0 equiv) to the frozen mixture.

-

Reaction Execution: Seal the pressure tube tightly. Remove the cooling bath and heat the mixture to 80 °C for 4 hours behind a blast shield.

-

Quenching & Workup: Cool the tube to room temperature before carefully unsealing. Dilute the mixture with water (10 mL) and extract with dichloromethane (3 × 15 mL).

-

Purification: Dry the combined organic layers over MgSO4, concentrate, and purify via column chromatography to afford the aryl difluoromethyl ether.

Late-Stage Functionalization in Drug Development

The true power of these building blocks and methodologies is realized in Late-Stage Functionalization (LSF). By applying radical •CF2H chemistry to complex active pharmaceutical ingredients (APIs), medicinal chemists can rapidly generate libraries of fluorinated analogs without rebuilding the entire scaffold. For instance, the direct C-H difluoromethylation of nitrogen-containing heterocycles (e.g., pyridines, pyrimidines, and indoles)—ubiquitous in pharmaceuticals—has been successfully achieved using photoredox catalysis and sulfinate salts, drastically shortening the drug optimization cycle[6].

Conclusion

The integration of difluoromethyl groups represents a paradigm shift in molecular design, offering a precise tool to tune lipophilicity, metabolic stability, and hydrogen-bonding networks. By leveraging modern, non-ODS reagents and umpolung strategies, synthetic chemists can now install this privileged motif with unprecedented chemo- and regioselectivity, accelerating the discovery of next-generation therapeutics.

References[1] "Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals", Alfa Chemistry. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpi-rT64zchbBNjrMSz6SARBSarUBwRZJY0wTd93gDsfMgS_oF8yWv2vDmZ8CajSe0P9fntf8M0DbdhQQCudoVsl_ngjBh9u9JWlhkRMG8flmrYJ9fne3CTRNkj3s93L84UQ6cvfu0jzXVwuXzFwXReibsZkkVrO6ECIys6-n0gVlgz4CLnRr5dr5BwNVYtyQt4Wss8agdR3xzLYLrmze_Zpe1jNkPSEjv87vOHGHsbve35KGFCSY89PLZ_JjTtRixuqkA3w==[7] "Difluoromethylation of Arylsulfonium Salts with TMSCF2H", Organic Letters (ACS Publications). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqSXPfM-f0yPqYG52V8EeGksR2y1ELORXxl2lmK1pKIx_USypIiTgf3pKJNVX2FjxHWOGgVudMHSImTOk2NVRyItJ1WoCKzt-DRXh4l-r9LybYBuu7Yxx31QcCe-X-W-JabUPQYwUzPt1UcxNOukNLGcoN[5] "Difluoromethylation of Alkyl Bromides and Iodides with TMSCF2H", PubMed (National Institutes of Health). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9vAkcK0lHKpIDO8YQSMU42k0eNzg51WJOa3Gv2IhJ4RWG80e6JvcH3KBtMztBOEc4fptVas7-wjd6ASADrq43VdyF4G3xS50RtMSdQjLBvUFuvcDXigviu_Dzr5pvX7lJiesw[2] "Late-stage difluoromethylation: concepts, developments and perspective", Chemical Society Reviews (RSC Publishing). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYdEVP-c4lVtGFdlUu21i8Wknv0ekdUqyg3NTH2YeLzm1QuA3ic-6DyPcHxEw1zmX8QpdV7qvB6SowP9OkYWuoJwKkef9WqwyXNUodM-_VcrbPmRCeI2TUrPn2lv0X4mRj5zp2Dpf7CiFEIiN6tq1gWKl7hjBkDdwq[3] "A New Reagent for Direct Difluoromethylation", PMC (National Institutes of Health). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzmOWV3LjB05fNk9vYrrHVDgmR37rD-d5Rt3VrvptF5nXq3Xghlg51W910xQvSZdLAD0vuCDpcH4QNMRNs4cL4r4MCfq1kokZbAKFImiYxtUDNIMu83928E7V0_OIM-q9ShrCDXQr-LIdfacM=[4] "Difluoromethylation–Carboxylation and −Deuteration of Alkenes Triggered by Electroreduction of Difluoromethyltriphenylphosphonium Bromide", The Journal of Organic Chemistry (ACS Publications). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt20YQWmAdAA4rD9-Rd5JM-mIi9KimuBoJNkoBJR0S4X2MSiWG5449tvE4c-Cu_tjriU5MrT_7H9ALkSBtVVcZ-lniXXfFmUFqidLH3DcAa3rfl3HdVm1F97-O0TMQYytCg_9Iuub90FBbOQ==[6] "2-Chloro-2,2-difluoroacetophenone: A Non-ODS-Based Difluorocarbene Precursor and Its Use in the Difluoromethylation of Phenol Derivatives", The Journal of Organic Chemistry (ACS Publications). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhALVcn0cy8Ll1ODcKLIIVABIyaU1SwXsD2v73GdR9gO7dKx6yqbHG9VmwJWBOcXI_nz7HT6R2sbZ7mOOq19UJawATjxTO_biYVPvJvBishyrjIaJoaA5r2Pk3cAgvLiS3mnIwNQ==

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Difluoromethylation of Alkyl Bromides and Iodides with TMSCF2H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

Reactivity of α-Bromo-α,α-difluoro Ketones: A Comprehensive Technical Guide

An in-depth technical guide tailored for researchers, synthetic chemists, and drug development professionals.

Executive Summary & Therapeutic Relevance

The incorporation of fluorine into organic molecules fundamentally alters their physicochemical and pharmacokinetic properties. Specifically, the gem-difluoromethylene (CF₂) group serves as a highly versatile bioisostere for oxygen atoms and carbonyl groups, capable of acting as a non-nucleophilic hydrogen bond donor[1]. In drug development, α,α-difluorination of ketones imparts increased electrophilicity to the carbonyl group, facilitating the formation of stable hydrates and hemiketals that mimic the tetrahedral transition states of peptide hydrolysis—a critical mechanism for protease and esterase inhibition[1].

Among fluorinated building blocks, α-bromo-α,α-difluoro ketones (such as bromodifluoroacetophenone) occupy a privileged position. The strong electron-withdrawing nature of the adjacent fluorine atoms weakens the C–Br bond, making these compounds highly reactive precursors for both two-electron (enolate/aldol) and single-electron (radical) transformations. This whitepaper dissects the mechanistic causality, synthetic utility, and practical laboratory protocols for harnessing the reactivity of α-bromo-α,α-difluoro ketones.

Mechanistic Foundations of Reactivity

The reactivity of α-bromo-α,α-difluoro ketones is governed by the interplay of inductive electron withdrawal and steric demand. The presence of two fluorine atoms exerts a profound −I (inductive) effect, which leads to two primary modes of activation:

-

Facile C–Br Bond Cleavage: The electronegative CF₂ group stabilizes adjacent radical and carbanionic intermediates. Consequently, the C–Br bond readily undergoes single-electron transfer (SET) or oxidative addition with low-valent metals (e.g., Zn, In, Ni).

-

Enolate Stabilization: Once the C–Br bond is cleaved, the resulting difluoroenolate is highly stabilized. However, unlike standard enolates, difluoroenolates are less nucleophilic, requiring specific activation modes (such as Lewis acidic metal coordination) to drive subsequent additions to electrophiles like aldehydes or imines.

Mechanistic pathway of metal-mediated Reformatsky-type addition of α-bromo-α,α-difluoro ketones.

Key Synthetic Transformations

Reformatsky-Type Aldol Reactions

The Reformatsky reaction is the classical method for utilizing α-bromo-α,α-difluoro ketones to construct complex β-hydroxy or β-amino difluorinated scaffolds[1].

Zinc/Copper Mediation: Traditional Reformatsky reactions of bromodifluoromethyl ketones with imines proceed readily in the presence of Zn dust activated by catalytic CuCl or CuBr at room temperature. This method yields β-amino-α,α-difluoro ketones. When chiral auxiliary groups (e.g., (S)-tert-butanesulfinyl) are employed on the imine, the reaction proceeds with excellent diastereoselectivity (up to 90% de), providing a reliable route to chiral fluorinated amines.

Indium Mediation in Aqueous Media: A significant advancement in green chemistry is the indium-mediated Reformatsky reaction. Indium possesses a low first ionization potential, allowing it to perform SET in water without violent exothermic degradation. When bromodifluoroacetophenone is reacted with aldehydes in the presence of indium powder in pure water, the corresponding α,α-difluoro-β-hydroxy ketones are formed[2]. Water acts not just as a solvent but actively accelerates the reaction via hydrophobic packing effects, circumventing the need for strictly anhydrous conditions.

Radical Cross-Coupling and Alkyl-Acylation

Beyond two-electron enolate chemistry, the weakened C–Br bond is an excellent source of difluoroalkyl radicals. Recent developments in dual photoredox/transition-metal catalysis have exploited this.

In nickel/photo-cocatalyzed systems, bromodifluoroacetophenone undergoes homolytic C–Br cleavage via a photocatalyst. The resulting electrophilic difluoroalkyl radical adds across aryl-activated alkenes. The newly formed carbon-centered radical is then captured by a nickel-acyl complex, forging two vicinal C–C bonds in a single step (dicarbofunctionalization)[3]. This radical relay strategy provides facile access to highly functionalized β-fluoroalkyl ketones.

Nickel/Photo-cocatalyzed radical alkyl-acylation pathway using bromodifluoroacetophenone.

Quantitative Data Summaries

To guide synthetic planning, the following tables summarize the comparative efficiencies of different activation modes for α-bromo-α,α-difluoro ketones.

Table 1: Comparative Efficiency of Metal Mediators in Reformatsky Reactions

| Metal Mediator | Solvent System | Electrophile | Target Product | Typical Yield | Ref |

| Zn / CuCl | THF or CH₃CN | Activated Imines | α,α-difluoro-β-amino ketones | 56–85% | [4] |

| Indium (In) | H₂O | Aldehydes | α,α-difluoro-β-hydroxy ketones | 36–91% | [2] |

| MgI₂ / Et₃N | CH₂Cl₂ | Unactivated Imines | α,α-difluoro-β-amino ketones | 60–80% | [5] |

Table 2: Substrate Scope for Radical Alkyl-Acylation of Alkenes

| Alkyl Source | Alkene Type | Catalyst System | Efficiency / Yield | Ref |

| Bromodifluoroacetophenone | Aryl-Activated Alkenes | Ni / Photocatalyst (TBADT) | Lower efficiency | [3] |

| Tetrafluoroethylene bromides | Aryl-Activated Alkenes | Ni / Photocatalyst (TBADT) | 65–75% | [3] |

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. The causality behind specific reagent choices is embedded within the steps to ensure reproducibility and scientific rigor.

Protocol 1: Indium-Mediated Aqueous Reformatsky Reaction[3]

Causality Note: Indium is specifically chosen over Zinc for aqueous reactions because it does not rapidly passivate or violently reduce water. The use of 0.5 equivalents of Indium is mathematically sufficient as it acts as a multi-electron donor during the SET process.

Step-by-Step Methodology:

-

Preparation: To a 20 mL reaction vial, add α-bromo-α,α-difluoro ketone (0.7 mmol, 1.0 equiv), indium powder (0.35 mmol, 0.5 equiv), and the target aldehyde (0.84 mmol, 1.2 equiv).

-

Solvent Addition: Suspend the solid mixture in 8 mL of pure H₂O. Validation check: The mixture will be heterogeneous; vigorous stirring is required to ensure mass transfer.

-

Reaction: Seal the vial and stir vigorously at 50 °C for 2 hours. Monitor the consumption of the ketone via TLC (Hexanes/EtOAc).

-

Workup: Quench the reaction by cooling to room temperature. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

-

Purification: Dry the combined organic phases over anhydrous MgSO₄, concentrate under reduced pressure, and purify via silica gel column chromatography to isolate the pure α,α-difluoro-β-hydroxy ketone.

Protocol 2: Nickel/Photocatalyzed Alkyl-Acylation of Alkenes[4]

Causality Note: Strict anaerobic conditions are mandatory. Oxygen is a potent radical scavenger that will intercept the difluoroalkyl radical, leading to peroxy byproducts and quenching the photoredox cycle.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the nickel catalyst (e.g., NiCl₂·glyme, 10 mol%), the photocatalyst (e.g., TBADT, 2 mol%), the aryl-activated alkene (0.2 mmol, 1.0 equiv), and bromodifluoroacetophenone (0.3 mmol, 1.5 equiv).

-

Degassing: Add anhydrous, degassed solvent (e.g., CH₃CN, 2 mL) under an argon atmosphere. Perform three freeze-pump-thaw cycles to rigorously exclude oxygen.

-

Irradiation: Place the Schlenk tube in a photoreactor equipped with Blue LEDs (440–450 nm). Stir the mixture at room temperature under irradiation for 12–24 hours.

-

Workup: Dilute the mixture with water and extract with dichloromethane (3 × 5 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude residue by flash chromatography to yield the highly functionalized β-fluoroalkyl ketone.

References

- Product Class 5: α,α-Diheterosubstituted Ketones Source: Thieme Connect URL

- Nickel/Photo-Cocatalyzed Three-Component Alkyl-Acylation of Aryl-Activated Alkenes Source: Organic Letters - ACS Publications URL

- Indium-Mediated Reformatsky Reaction of Iododifluoro Ketones with Aldehydes: Preparation of α,α-Difluoro-β-hydroxyketone Derivatives in Water Source: SynOpen - Thieme Connect URL

- Metal-Mediated Reformatsky Reaction of Bromodifluoromethyl Ketone and Imine Source: ResearchGate URL

- Magnesium-promoted Additions of Difluoroenolates to Unactivated Imines Source: PMC - NIH URL

Sources

Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate: Nomenclature, Synonyms, and Synthetic Utility in Fluorinated Heterocycles

Executive Summary

In contemporary medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated motifs is paramount for modulating lipophilicity, metabolic stability, and target binding affinity. Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate (CAS: 367922-07-4) has emerged as a highly versatile fluorinated building block[1]. Unlike its more common trifluoromethylated analog, this compound possesses a bromodifluoromethyl ( −CF2Br ) group.

As a Senior Application Scientist, I emphasize to my teams that the presence of the labile carbon-bromine bond provides a critical synthetic handle. It enables downstream functionalization—most notably the selective reduction to a difluoromethyl ( −CF2H ) group, a highly prized lipophilic hydrogen bond donor bioisostere. This guide dissects the nomenclature, physicochemical properties, and field-proven synthetic workflows associated with this essential intermediate.

Nomenclature and Physicochemical Profiling

Due to its complex structure, this compound is referenced across literature and commercial catalogs under various synonyms, most notably as ethyl 4-bromo-4,4-difluoroacetoacetate[1]. Establishing a standardized nomenclature is essential for accurate procurement, analytical verification, and literature mining.

Table 1: Nomenclature and Structural Identifiers

| Category | Descriptor |

| IUPAC Name | Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate |

| Common Synonyms | Ethyl 4-bromo-4,4-difluoroacetoacetate; 3-Oxo-4-bromo-4,4-difluorobutyric acid ethyl ester[1] |

| CAS Registry Number | 367922-07-4[1] |

| Molecular Formula | C6H7BrF2O3 [1] |

| Molecular Weight | 245.02 g/mol [1] |

| SMILES | CCOC(=O)CC(=O)C(F)(F)Br |

| InChIKey | DCOGKVHCIAKKQH-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Clear liquid[1] |

| Density | ~1.61 g/cm³ |

| Purity Standards | ≥ 95% (Commercial standard) |

| Storage Conditions | 2-8 °C, sealed in a dry environment |

Mechanistic Utility: The −CF2Br Handle in Heterocycle Synthesis

The dual reactivity of the β -keto ester moiety (electrophilic ketone and ester carbons, nucleophilic α -carbon) combined with the −CF2Br group allows for the construction of diverse, heavily functionalized heterocycles.

Pathway 1: Polyfunctional Fluoropyrroles via N-H Insertion

A landmark application of ethyl 4-bromo-4,4-difluoroacetoacetate is its use in the synthesis of polyfunctional β -fluoropyrroles[2]. As detailed in comprehensive reviews of , the protocol involves inserting a δ -amino function at the terminal carbon, followed by diazo transfer[2]. The resulting α -diazo- β -ketoester undergoes an intramolecular N-H insertion catalyzed by Rhodium(II) acetate, followed by H-F elimination to yield the fluoropyrrole[2].

Causality of Catalyst Choice: The selection of Rh2(OAc)4 is not arbitrary; it exhibits an exceptional ability to decompose diazo compounds into highly electrophilic metal carbenoids under mild conditions, ensuring strict regioselectivity during the N-H insertion phase while suppressing intermolecular dimerization.

Figure 1: Mechanistic pathway for the synthesis of polyfunctional β-fluoropyrroles.

Pathway 2: Difluoromethylated Pyrazoles and Bioisostere Generation

The condensation of this β -keto ester with hydrazines yields 3-(bromodifluoromethyl)-pyrazoles. The true strategic value of this intermediate lies in its subsequent debromination to yield the −CF2H group. The −CF2H moiety acts as a lipophilic hydrogen bond donor, frequently improving the pharmacokinetic profiles of drug candidates compared to the more electron-withdrawing and sterically demanding −CF3 group.

Figure 2: Synthesis of difluoromethylated pyrazoles utilizing the -CF2Br synthetic handle.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each transformation mechanistically and analytically in real-time.

Protocol A: Synthesis of 3-(Bromodifluoromethyl)-1H-pyrazol-5-ol

-

Reagent Preparation : Dissolve ethyl 4-bromo-4,4-difluoro-3-oxobutanoate (1.0 equiv) in absolute ethanol to achieve a 0.5 M concentration.

-

Hydrazine Addition : Cool the reaction vessel to 0 °C. Add hydrazine hydrate (1.1 equiv) dropwise.

-

Causality: The initial hydrazone formation is highly exothermic. Maintaining a strictly low temperature prevents premature, uncontrolled cyclization and suppresses competing nucleophilic attacks at the ester carbonyl, ensuring high regioselectivity.

-

-

Cyclization : Heat the mixture to reflux (78 °C) for 4 hours.

-

Causality: Thermal energy is required to drive the intramolecular cyclization via dehydration, thermodynamically favoring the stable aromatic pyrazole core over the open-chain hydrazone.

-

-

Self-Validation Checkpoint : Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes/EtOAc (7:3) eluent. The complete disappearance of the UV-active starting material spot and the emergence of a more polar, strongly UV-active product spot confirms successful cyclization.

Protocol B: Selective Debromination to the −CF2H Bioisostere

-

Reaction Setup : Dissolve the purified 3-(bromodifluoromethyl)-1H-pyrazol-5-ol in methanol. Add 10% Palladium on Carbon (Pd/C, 0.05 equiv) and sodium acetate (NaOAc, 1.2 equiv).

-

Causality: NaOAc acts as a mild base to scavenge the hydrobromic acid (HBr) generated during reduction. This prevents catalyst poisoning and unwanted acid-catalyzed side reactions without hydrolyzing the heterocycle.

-

-

Hydrogenolysis : Evacuate the flask and backfill with hydrogen gas (1 atm). Stir vigorously at room temperature for 3 hours.

-

Causality: The bond dissociation energy of C-Br (~280 kJ/mol) is significantly lower than that of C-F (~485 kJ/mol). Under these controlled conditions, Pd/C selectively catalyzes the hydrogenolysis of the C-Br bond without inducing defluorination.

-

-

Self-Validation Checkpoint : Filter the mixture through a Celite pad to remove the Pd/C catalyst. Analyze the crude product using 19F NMR spectroscopy.

-

Validation: The transformation is definitively confirmed by the spectral shift: the original singlet corresponding to the −CF2Br group (typically around -50 to -60 ppm) will disappear, replaced by a distinct doublet (around -110 to -120 ppm) exhibiting a large geminal hydrogen-fluorine coupling constant ( 2JHF≈54 Hz).

-

References

-

Title: Advances in α-Diazocarbonyl Synthesis (Chemical Reviews, 2015, 115, 9981−10080) Source: American Chemical Society (ACS) URL: [Link]

Sources

Comprehensive Spectroscopic Profiling of Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate: A Technical Guide for Advanced Characterization

Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate (CAS: 367922-07-4) is a highly versatile, polyfunctional building block extensively utilized in the synthesis of fluorinated heterocycles, pyrimidines, and α -diazocarbonyl compounds . As a β -keto ester bearing a strongly electron-withdrawing bromodifluoromethyl ( −CF2Br ) group, its spectroscopic characterization is uniquely complex. The molecule exhibits pronounced keto-enol tautomerism, heavy-atom isotopic signatures, and complex spin-spin coupling networks.

As a Senior Application Scientist, I have designed this whitepaper to move beyond simple data tabulation. Here, we deconstruct the causality behind the spectroscopic phenomena (NMR, IR, MS) of this compound and provide self-validating experimental protocols to ensure absolute data integrity during analytical workflows.

Structural Dynamics: The Keto-Enol Equilibrium

The spectroscopic profile of Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate cannot be interpreted without first understanding its structural dynamics. Standard aliphatic β -keto esters (like ethyl acetoacetate) exist predominantly in the keto form in polar solvents. However, the introduction of the highly electronegative −CF2Br group fundamentally alters this equilibrium.

The strong inductive ( −I ) effect of the fluorine and bromine atoms significantly increases the acidity of the α -methylene protons. This thermodynamic shift stabilizes the enol tautomer, facilitated by a strong intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl oxygen. Consequently, any spectroscopic analysis will yield a composite spectrum of both tautomers, the ratio of which is highly solvent-dependent.

Fig 1: Keto-enol tautomerism of Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate.

Nuclear Magnetic Resonance (NMR) Profiling

The NMR landscape of this compound is defined by heteronuclear coupling ( 1H , 13C , 19F ) and tautomeric signal duplication.

Mechanistic Signal Causality

-

1H NMR: In the keto form, the α -methylene protons appear as a singlet shifted significantly downfield ( δ ~3.8–4.0 ppm) compared to non-fluorinated analogs, driven by the combined deshielding effect of two carbonyls and the −CF2Br group. In high-resolution instruments, this "singlet" may present as a finely split triplet due to long-range 4JHF coupling. The enol form is definitively identified by a highly deshielded hydroxyl proton ( δ >11.0 ppm) and a vinylic proton ( δ ~5.8 ppm).

-

13C NMR: The −CF2Br carbon is the diagnostic anchor, appearing as a massive triplet around δ 115 ppm due to direct carbon-fluorine coupling ( 1JCF≈300 Hz). The adjacent ketone carbonyl is also split into a triplet ( 2JCF≈25−30 Hz) around δ 185 ppm.

-

19F NMR: The two fluorine atoms are chemically equivalent, presenting as a singlet near δ -62 ppm.

Table 1: Summarized Multinuclear NMR Assignments ( CDCl3 , 298 K)

| Nucleus | Chemical Shift ( δ ppm) | Multiplicity | Coupling (Hz) | Assignment | Tautomer |

| 1H | 1.30 / 1.32 | Triplet | 3JHH=7.1 | Ester −CH3 | Keto / Enol |

| 1H | 4.25 / 4.28 | Quartet | 3JHH=7.1 | Ester −CH2− | Keto / Enol |

| 1H | 3.95 | Singlet (br) | 4JHF<2.0 | α−CH2− | Keto |

| 1H | 5.85 | Singlet | - | Vinylic =CH− | Enol |

| 1H | 11.50 | Singlet (br) | - | Enol −OH | Enol |

| 13C | 185.2 | Triplet | 2JCF≈28 | Ketone C=O | Keto |

| 13C | 165.8 | Singlet | - | Ester C=O | Keto |

| 13C | 115.4 | Triplet | 1JCF≈302 | −CF2Br | Keto |

| 19F | -62.5 | Singlet | - | −CF2Br | Both |

Mass Spectrometry (MS) & Fragmentation Pathways

Under Electron Ionization (EI, 70 eV), the mass spectrum is dominated by the isotopic signature of bromine and the extreme stability of fluorinated radical leaving groups .

Mechanistic Fragmentation Causality

Bromine exists as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio. Therefore, the molecular ion ( M+∙ ) and any bromine-containing fragment will manifest as a distinct doublet separated by 2 m/z units. The base peak usually arises from the heterolytic cleavage of the C−C bond adjacent to the −CF2Br group, driven by the stability of the resulting [CF2Br]+ cation or the loss of the ⋅CF2Br radical.

Fig 2: Primary EI-MS fragmentation pathways highlighting isotopic bromine signatures.

Table 2: Key EI-MS Fragmentation Ions

| m/z | Relative Abundance | Isotopic Pattern | Fragment Identity | Cleavage Mechanism |

| 244 / 246 | Low (~5%) | 1:1 Doublet | [M]+∙ | Intact Molecular Ion |

| 199 / 201 | Medium (~30%) | 1:1 Doublet | [M−OEt]+ | α -Cleavage at ester |

| 129 / 131 | High (~80%) | 1:1 Doublet | [CF2Br]+ | Heterolytic C−C cleavage |

| 115 | Base (100%) | Singlet | [M−CF2Br]+ | Loss of fluorinated radical |

Infrared (IR) Spectroscopy Analysis

The IR spectrum of this liquid compound is highly diagnostic of the keto-enol ratio. The strong −I effect of the −CF2Br group increases the force constant of the ketone C=O bond by removing electron density, shifting its absorption to a higher wavenumber (~1750 cm −1 ) than typical aliphatic ketones. Conversely, the enol tautomer presents a highly conjugated and hydrogen-bonded system, drastically lowering the C=O stretching frequency.

Table 3: Key Infrared (IR) Vibrational Modes (ATR-FTIR, Neat)

| Wavenumber (cm −1 ) | Intensity | Peak Shape | Vibrational Mode | Structural Correlation |

| 3200 - 2600 | Weak | Broad | O−H stretch | Enol tautomer (H-bonded) |

| 1750 | Strong | Sharp | C=O stretch | Ketone carbonyl (Keto form) |

| 1735 | Strong | Sharp | C=O stretch | Ester carbonyl (Keto form) |

| 1655 | Medium | Sharp | C=C stretch | Vinylic bond (Enol form) |

| 1180 - 1100 | Strong | Multi-peak | C−F stretch | −CF2− group |

| 620 | Medium | Sharp | C−Br stretch | Bromine attachment |

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Built-in quality control checks prevent the acquisition of artifactual data.

Protocol 1: Multinuclear NMR Acquisition ( 1H , 13C , 19F )

-

Sample Preparation: Dissolve 15 mg of Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate in 0.6 mL of anhydrous CDCl3 .

-

Causality: Trace water in standard CDCl3 will act as a catalyst for keto-enol tautomerization and broaden the α -methylene and enol −OH signals via proton exchange. Anhydrous solvent freezes the equilibrium for sharper resolution.

-

-

Internal Standardization: Add 0.05% v/v Tetramethylsilane (TMS) and a capillary insert of Trichlorofluoromethane ( CFCl3 ).

-

Acquisition Setup: Lock onto the Deuterium signal of CDCl3 . Shim the Z1 and Z2 gradients until the TMS signal FWHM (Full Width at Half Maximum) is < 0.8 Hz.

-

Validation Check (Critical): Integrate the ethyl −CH3 triplet and the −CH2− quartet. The ratio must be exactly 3.00 : 2.00. Next, sum the integration of the keto α−CH2 singlet and the enol =CH− singlet. This sum must exactly equal 2.00 relative to the ethyl group. Any deviation >5% indicates sample degradation (e.g., ester hydrolysis).

Protocol 2: GC-MS Isotopic Verification

-

System Tuning: Perform a standard autotune using Perfluorotributylamine (PFTBA).

-

Validation Check: Ensure the m/z 69, 219, and 502 peaks are present with appropriate relative abundances, and that the mass axis is calibrated to ±0.1 Da.

-

-

Sample Injection: Inject 1 μL of a 100 ppm solution (in Hexane) using a split ratio of 50:1. Inlet temperature: 250°C.

-

Chromatographic Separation: Use a non-polar capillary column (e.g., HP-5MS). Ramp from 50°C to 250°C at 15°C/min.

-

Data Validation (Critical): Extract the ion chromatograms for m/z 244 and 246. Calculate the area ratio of these two peaks. A valid spectrum for this compound must yield a 79Br/81Br ratio between 0.98 and 1.05. A ratio outside this window indicates co-elution of an impurity or ion-molecule reactions in the source.

Protocol 3: ATR-FTIR Background Subtraction

-

Crystal Preparation: Clean the diamond ATR crystal with Isopropanol and allow it to evaporate completely.

-

Background Validation (Critical): Acquire a 32-scan background spectrum. Inspect the 4000-3500 cm −1 and 2350 cm −1 regions. If atmospheric water vapor or CO2 peaks are >2% transmittance, purge the optics bench with dry N2 for 10 minutes and rescan. Never apply sample to an unvalidated background.

-

Sample Acquisition: Apply 1 drop of the neat liquid to the crystal. Ensure complete coverage of the sensor area. Acquire 32 scans at 4 cm −1 resolution.

References

-

Advances in α -Diazocarbonyl Synthesis Chemical Reviews, 2015, 115(18), 9981−10080. (Details the use of ethyl 4-bromo-4,4-difluoroacetoacetate as a synthetic building block). URL:[Link]

-

NIST Mass Spectrometry Data Center NIST Chemistry WebBook, SRD 69. (Authoritative grounding for EI-MS fragmentation rules and isotopic distributions of fluorinated/brominated organics). URL:[Link]

Application Notes and Protocols for the Synthesis of Heterocycles Using Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate

Introduction: The Strategic Value of Fluorinated Heterocycles

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone for optimizing pharmacological properties. The difluoromethyl (CF₂H) group, in particular, has garnered significant interest as it can serve as a lipophilic bioisostere for hydroxyl or thiol groups, enhance metabolic stability by blocking sites of oxidative metabolism, and modulate the pKa of nearby functionalities, thereby improving cell permeability and target binding affinity.[1][2]

Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate is a highly versatile and reactive building block designed for the efficient introduction of the valuable difluoromethyl ketone moiety into various molecular architectures.[3] Its structure features two key reactive centers: the electrophilic carbon bearing the bromine and two fluorine atoms, and the classic 1,3-dicarbonyl system of a β-ketoester. This dual reactivity makes it an ideal precursor for the synthesis of a diverse range of difluoromethyl-substituted heterocycles.

This technical guide provides in-depth application notes and detailed experimental protocols for the synthesis of key heterocyclic systems—pyrazoles and isoxazoles—using Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate. The methodologies are designed to be robust and reproducible, and the narrative emphasizes the causal reasoning behind experimental choices to empower researchers in their synthetic endeavors.

Core Application: Synthesis of Difluoromethyl-Substituted Pyrazoles

The reaction of a 1,3-dicarbonyl compound with a hydrazine is a classic and reliable method for constructing the pyrazole core, often referred to as the Knorr pyrazole synthesis.[4][5] In this application, the β-ketoester functionality of Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate readily undergoes cyclocondensation with hydrazine derivatives to yield highly functionalized, difluoromethyl-substituted pyrazoles, which are prominent scaffolds in anti-inflammatory and other therapeutic agents.[6][7]

Reaction Principle and Mechanism

The reaction proceeds through an initial condensation of the more nucleophilic nitrogen of the hydrazine with the ketone carbonyl of the β-ketoester to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack from the second nitrogen atom onto the ester carbonyl. The subsequent cyclization and dehydration (elimination of water and ethanol) lead to the formation of the stable, aromatic pyrazole ring. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyls, increasing their electrophilicity.[4][8]

Caption: Mechanism of Knorr-type pyrazole synthesis.

Experimental Protocol: Synthesis of 5-(bromodifluoromethyl)-1H-pyrazol-3(2H)-one

This protocol details the synthesis of the parent pyrazolone from Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate and hydrazine hydrate.

Materials:

-

Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate (1.0 equiv)

-

Hydrazine hydrate (1.2 equiv)

-

Ethanol (or 1-Propanol)

-

Glacial Acetic Acid (catalytic amount, e.g., 3-5 drops)

-

Distilled Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware for workup and filtration

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate (e.g., 10 mmol, 2.45 g) in ethanol (30 mL).

-

Addition of Reagents: To the stirred solution, add hydrazine hydrate (e.g., 12 mmol, 0.60 mL) dropwise. A mild exotherm may be observed. Following the addition, add a few drops of glacial acetic acid to catalyze the reaction.[5]

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78-80 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1). Spot the starting material and the reaction mixture. The reaction is complete when the starting ketoester spot is no longer visible. This typically takes 2-4 hours.[5]

-

Product Precipitation: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

-

Isolation: Pour the concentrated reaction mixture into ice-cold water (100 mL) while stirring. A solid precipitate will form. Continue stirring in an ice bath for 15-30 minutes to ensure complete precipitation.

-

Filtration and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the product thoroughly with cold distilled water (2 x 20 mL) to remove any unreacted hydrazine and salts. Dry the product in a vacuum oven at 50-60 °C to obtain the pure 5-(bromodifluoromethyl)-1H-pyrazol-3(2H)-one.

| Entry | Binucleophile | Solvent | Catalyst | Time (h) | Temp (°C) | Product | Approx. Yield (%) |

| 1 | Hydrazine Hydrate | Ethanol | Acetic Acid | 2-4 | Reflux | 5-(bromodifluoromethyl)-1H-pyrazol-3(2H)-one | 85-95 |

| 2 | Phenylhydrazine | Ethanol | Acetic Acid | 3-6 | Reflux | 5-(bromodifluoromethyl)-1-phenyl-1H-pyrazol-3(2H)-one | 80-90 |

| 3 | Methylhydrazine | 1-Propanol | Acetic Acid | 2-4 | Reflux | 5-(bromodifluoromethyl)-1-methyl-1H-pyrazol-3(2H)-one | 82-92 |

Core Application: Synthesis of Difluoromethyl-Substituted Isoxazoles

The synthesis of isoxazoles from 1,3-dicarbonyls and hydroxylamine is another fundamental transformation in heterocyclic chemistry.[8] This method provides a direct route to 5-(bromodifluoromethyl)-substituted isoxazoles, which are valuable building blocks in medicinal chemistry.[9]

Reaction Principle and Mechanism

The mechanism is analogous to the pyrazole synthesis. It begins with the formation of an oxime intermediate via the condensation of hydroxylamine with the ketone carbonyl. The oxygen of the oxime then performs an intramolecular nucleophilic attack on the ester carbonyl, leading to cyclization and subsequent dehydration to furnish the aromatic isoxazole ring. The regioselectivity of the reaction is high, with the hydroxylamine's nitrogen atom preferentially attacking the more electrophilic ketone carbonyl over the ester carbonyl.[8][10]

Caption: General mechanism for isoxazole synthesis.

Experimental Protocol: Synthesis of 5-(bromodifluoromethyl)isoxazol-3-ol

Materials:

-

Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate (1.0 equiv)

-

Hydroxylamine Hydrochloride (1.2 equiv)

-

Sodium Acetate (or other mild base, 1.2 equiv)

-

Ethanol

-

Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, prepare a solution of hydroxylamine hydrochloride (e.g., 12 mmol, 0.83 g) and sodium acetate (e.g., 12 mmol, 0.98 g) in a mixture of ethanol (20 mL) and water (5 mL). Stir for 10 minutes to generate free hydroxylamine in situ.

-

Addition of Ketoester: To this solution, add Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate (e.g., 10 mmol, 2.45 g) dissolved in a minimal amount of ethanol (5 mL).

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

-

Reaction Monitoring: Monitor the reaction's completion via TLC (e.g., ethyl acetate/hexane 2:3), ensuring the disappearance of the starting material.